molecular formula C18H14N2O4 B7787913 (5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one

(5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one

Cat. No.: B7787913
M. Wt: 322.3 g/mol
InChI Key: OQERLPZXMCMVKT-WJDWOHSUSA-N
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Description

(5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The preparation of (5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:

    Synthetic Routes:

    Reaction Conditions: These reactions often require controlled environments, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

(5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, commonly using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: These reactions typically occur under controlled conditions, including specific solvents, temperatures, and pH levels.

    Major Products: The products formed from these reactions vary depending on the reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

(5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to particular enzymes or receptors, altering their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

(5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include CID 1234567 and CID 7654321.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-5-(anilinomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-12-16(11-19-14-5-3-2-4-6-14)24-18(21)17(12)13-7-9-15(10-8-13)20(22)23/h2-11,19H,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQERLPZXMCMVKT-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=CNC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)O/C1=C\NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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